N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide
Description
This compound is a thiazole-acetamide derivative featuring a 4-chloro-3-(trifluoromethyl)benzyl group at the 5-position of the thiazole ring and a pyrimidin-2-ylthio moiety at the acetamide side chain. Its structure combines halogenated aromatic, trifluoromethyl, and heterocyclic components, which are common in bioactive molecules. The chloro and trifluoromethyl groups enhance lipophilicity and metabolic stability, while the pyrimidinylthio group may contribute to hydrogen bonding or π-π stacking interactions with biological targets .
Properties
IUPAC Name |
N-[5-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4OS2/c18-13-3-2-10(7-12(13)17(19,20)21)6-11-8-24-16(28-11)25-14(26)9-27-15-22-4-1-5-23-15/h1-5,7-8H,6,9H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYHWLSBUHUVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H15ClF3N3OS
- Molecular Weight : Approximately 393.89 g/mol
- IUPAC Name : this compound
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of thiazole and pyrimidine have shown significant activity against viral targets, particularly in inhibiting RNA polymerase enzymes critical for viral replication .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and growth .
Antimicrobial Effects
Research has also highlighted the antimicrobial properties of thiazole derivatives. The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or proliferation.
- Receptor Interaction : It potentially interacts with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- DNA/RNA Interference : Similar compounds have been shown to interfere with nucleic acid synthesis, which is vital for viral replication and cancer cell proliferation .
Case Study 1: Antiviral Efficacy
In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound exhibited an IC50 value of 32.2 μM against HCV NS5B RNA polymerase, suggesting significant antiviral potential .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer effects of thiazole-pyrimidine hybrids. The compound demonstrated an ability to reduce cell viability in MCF-7 breast cancer cells by more than 50% at concentrations below 10 μM, indicating a strong anticancer effect .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its substituent combination:
- Thiazole core : Central to many bioactive molecules, e.g., nitazoxanide derivatives (inhibitors of PFOR enzyme) .
- 4-Chloro-3-(trifluoromethyl)benzyl group : Enhances steric bulk and electron-withdrawing effects compared to simpler phenyl or methyl substituents. Similar chloro/trifluoromethyl motifs are seen in AMG 517 (a TRPV1 antagonist) and A-425619 (a urea-based GPCR ligand) .
Key Comparisons :
Pharmacological Activity
- Analgesic Activity : Thiazole-acetamides with pyrazole or dihydropyrazole substituents (e.g., 8c , 8e ) showed moderate to high activity in tail immersion tests, likely via COX or opioid pathway modulation. The target compound’s pyrimidinylthio group may offer improved solubility or CNS penetration compared to bulkier groups .
- Antiproliferative Effects : Benzothiazole-thiadiazole hybrids (e.g., 4f ) exhibit antiproliferative activity, but the target compound’s trifluoromethyl group could enhance cytotoxicity by increasing membrane permeability .
- Enzyme Inhibition : Nitazoxanide derivatives inhibit PFOR via amide conjugation; the target compound’s amide and thioether linkages may similarly disrupt enzyme active sites .
Limitations and Advantages
- Advantages : The trifluoromethyl and pyrimidinylthio groups may confer higher target affinity and oral bioavailability than analogs with methyl or methoxy groups.
- Limitations : Synthetic complexity (due to multiple halogenated and heterocyclic groups) could hinder scalability compared to simpler derivatives like 8c .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide?
The compound can be synthesized via nucleophilic substitution and condensation reactions. A typical approach involves:
- Step 1 : Reacting 2-amino-5-(substituted-benzyl)thiazole derivatives with chloroacetyl chloride in dioxane using triethylamine as a base at 20–25°C. This forms the chloroacetamide intermediate .
- Step 2 : Substituting the chlorine atom with pyrimidin-2-ylthiol via reflux in acetone with anhydrous potassium carbonate (K₂CO₃) as a catalyst, followed by recrystallization from ethanol-DMF mixtures to purify the product .
Optimization : Monitor reaction progress via TLC and adjust molar ratios of reagents (e.g., 1:1 for chloroacetyl chloride to amine) to minimize byproducts .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirm the presence of amide C=O stretches (~1685 cm⁻¹) and thioether (C–S) bands (~1172 cm⁻¹) .
- NMR : Verify substituent positions via ¹H NMR (e.g., aromatic protons from the trifluoromethylbenzyl group at δ 7.3–7.5 ppm) and ¹³C NMR (e.g., thiazole carbons at ~160 ppm) .
- Elemental Analysis : Ensure experimental C/H/N/S percentages match theoretical values within ±0.3% .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antiproliferative vs. cytotoxic effects)?
Discrepancies often arise from assay conditions or cellular contexts:
- Cell Line Selection : Compare activity across diverse lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .
- Dose-Response Curves : Use IC₅₀ values normalized to control compounds (e.g., doxorubicin) to account for variability in viability assays .
- Mechanistic Studies : Perform kinase inhibition assays (e.g., VEGFR-2 or BRAF) to clarify whether antiproliferative effects are target-specific or off-target .
Advanced: What strategies are effective for modifying the compound’s substituents to enhance pharmacological activity?
Focus on structure-activity relationship (SAR) studies:
- Benzyl Group Modifications : Introduce electron-withdrawing groups (e.g., –CF₃, –Cl) at the 3-position of the benzyl ring to improve binding to hydrophobic kinase pockets .
- Thioether Linker Replacement : Substitute pyrimidin-2-ylthio with triazole or oxadiazole thiols to evaluate effects on solubility and metabolic stability .
- Amide Backbone Alterations : Replace the acetamide group with sulfonamide or urea moieties to modulate hydrogen-bonding interactions .
Advanced: How can computational methods aid in predicting the compound’s mechanism of action?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., VEGFR-2). Key residues (e.g., Lys868, Asp1046) should show strong hydrogen bonding with the pyrimidin-2-ylthio group .
- MD Simulations : Run 100-ns simulations to assess stability of the compound-enzyme complex, focusing on RMSD values (<2.5 Å for stable binding) .
- Pharmacophore Modeling : Identify essential features (e.g., aromatic rings, hydrogen-bond acceptors) to guide analog design .
Basic: What solvent systems are optimal for recrystallizing this compound?
- Ethanol-DMF mixtures (e.g., 3:1 v/v) yield high-purity crystals due to balanced polarity .
- Petroleum ether is effective for removing hydrophobic impurities after initial synthesis .
Advanced: How can researchers validate the compound’s selectivity for specific biological targets?
- Kinase Profiling Panels : Test against a panel of 50+ kinases (e.g., EGFR, PDGFR) at 1 µM to identify off-target inhibition .
- Cellular Thermal Shift Assays (CETSA) : Confirm target engagement by observing thermal stabilization of the intended kinase in the presence of the compound .
Basic: What precautions are necessary during synthesis to avoid degradation?
- Moisture Control : Use anhydrous solvents (e.g., dry acetone) to prevent hydrolysis of the thioether group .
- Temperature Control : Maintain reflux temperatures below 80°C to avoid decomposition of the thiazole ring .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin complexes to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or PEG groups at the acetamide nitrogen to improve hydrophilicity .
Advanced: What analytical techniques are recommended for detecting metabolic byproducts in pharmacokinetic studies?
- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to identify hydroxylated or demethylated metabolites .
- Radiolabeling : Track ¹⁴C-labeled compound in rodent plasma to quantify bioavailability and clearance rates .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
